![molecular formula C7H19N3O2S B7556757 1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)
1-[2-Aminoethylsulfamoyl(methyl)amino]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Aminoethylsulfamoyl(methyl)amino]butane, also known as AEBSF, is a synthetic compound that has gained significant attention in scientific research due to its unique biochemical and physiological properties. AEBSF is a protease inhibitor that is commonly used in laboratory experiments to inhibit the activity of serine proteases.
Mecanismo De Acción
1-[2-Aminoethylsulfamoyl(methyl)amino]butane works by irreversibly binding to the active site of serine proteases, preventing them from catalyzing the hydrolysis of peptide bonds. This leads to the inhibition of protease activity and the prevention of protein degradation.
Biochemical and Physiological Effects:
1-[2-Aminoethylsulfamoyl(methyl)amino]butane has been shown to have a variety of biochemical and physiological effects. In addition to its protease inhibitory activity, 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has been shown to inhibit the activity of phospholipase A2 and to have anti-inflammatory properties. 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-Aminoethylsulfamoyl(methyl)amino]butane has several advantages as a protease inhibitor for laboratory experiments. It is stable, soluble, and easy to use. 1-[2-Aminoethylsulfamoyl(methyl)amino]butane is also relatively specific for serine proteases, making it a useful tool for studying the activity of these enzymes. However, 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has some limitations, including its irreversible binding to proteases, which can make it difficult to control the level of inhibition. Additionally, 1-[2-Aminoethylsulfamoyl(methyl)amino]butane can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[2-Aminoethylsulfamoyl(methyl)amino]butane. One area of interest is the development of more specific protease inhibitors that can target individual enzymes. Another area of interest is the use of 1-[2-Aminoethylsulfamoyl(methyl)amino]butane in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[2-Aminoethylsulfamoyl(methyl)amino]butane and to identify any potential side effects or toxicity concerns.
Métodos De Síntesis
1-[2-Aminoethylsulfamoyl(methyl)amino]butane can be synthesized using a variety of methods. One common method involves the reaction of N-methyltaurine with 1,4-dibromobutane, followed by the addition of ethylenediamine to form the final product.
Aplicaciones Científicas De Investigación
1-[2-Aminoethylsulfamoyl(methyl)amino]butane has been extensively used in scientific research as a protease inhibitor. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has also been used in the purification of proteins and the preparation of cell lysates for Western blot analysis.
Propiedades
IUPAC Name |
1-[2-aminoethylsulfamoyl(methyl)amino]butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3O2S/c1-3-4-7-10(2)13(11,12)9-6-5-8/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHHXEJJPLKDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Aminoethylsulfamoyl(methyl)amino]butane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

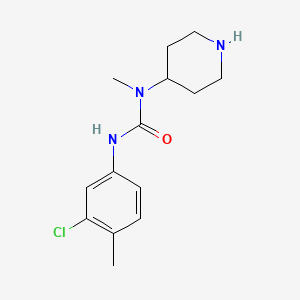
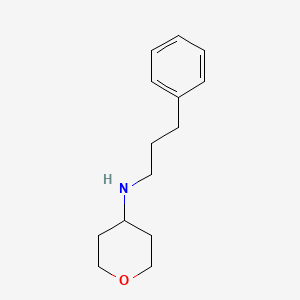

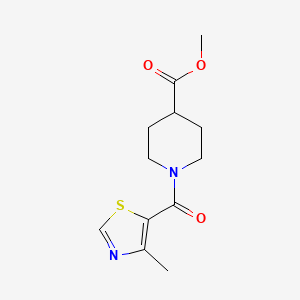
![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)
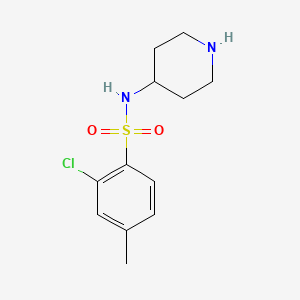
![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)


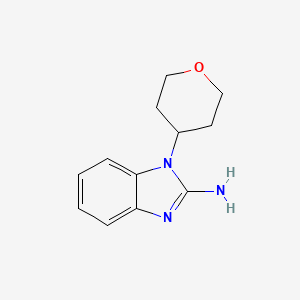
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)